
N-(2-(3,5-dimethylphenoxy)ethyl)-2-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "N-(2-(3,5-dimethylphenoxy)ethyl)-2-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)acetamide" is a complex organic molecule that appears to be related to various research areas, including medicinal chemistry and organic synthesis. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds and their synthesis, structure, and biological activity, which can be used to infer potential characteristics of the compound .
Synthesis Analysis
The synthesis of related acetamide compounds involves multi-step organic reactions, starting from basic aromatic or aliphatic precursors. For instance, the synthesis of N-[2-(1-pyrrolidinyl)ethyl]acetamides involves the exploration of various substituents and the optimization of the linking moiety to achieve potent biological activity . Similarly, the synthesis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide includes stirring specific precursors in dry dichloromethane, followed by recrystallization . These methods suggest that the synthesis of the compound would likely involve careful selection of precursors, controlled reaction conditions, and purification steps to achieve the desired product.
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using spectroscopic techniques and, in some cases, confirmed by X-ray crystallography . The crystal structure of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, for example, exhibits intermolecular hydrogen bonds and intramolecular interactions that contribute to its stability . These findings imply that the compound "N-(2-(3,5-dimethylphenoxy)ethyl)-2-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)acetamide" would also have a complex three-dimensional structure with potential for specific intermolecular interactions.
Chemical Reactions Analysis
The chemical reactivity of acetamide derivatives can be influenced by various functional groups attached to the core structure. Oxidation reactions of 2-(pyridin-2-yl)-N,N-diphenylacetamides, for example, generate multiple products depending on the oxidant and reaction conditions . This suggests that the compound may also undergo oxidation and other chemical reactions, which could be exploited for further functionalization or to modulate its biological activity.
Physical and Chemical Properties Analysis
The physical and chemical properties of acetamide derivatives are determined by their molecular structure. For instance, the presence of dimethylphenoxy groups and pyridyl rings can influence the lipophilicity, solubility, and overall pharmacokinetic profile of these compounds . The specific arrangement of substituents and the presence of hydrogen bond donors and acceptors can also affect the melting point, boiling point, and stability of the compound. These properties are crucial for the compound's potential application as a pharmaceutical agent.
Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activity
Compounds structurally related to N-(2-(3,5-dimethylphenoxy)ethyl)-2-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)acetamide have been synthesized and evaluated for their antimicrobial properties. For instance, a series of pyrimidinones, oxazinones, and their derivatives were synthesized from citrazinic acid and assessed for their antibacterial and antifungal activities, demonstrating significant efficacy comparable to reference drugs like streptomycin and fusidic acid (Hossan et al., 2012).
Molecular Docking and Antioxidant Activity
Research involving novel pyridine and fused pyridine derivatives, initiated from related starting materials, has included molecular docking studies targeting specific proteins. These compounds exhibited moderate to good binding energies, suggesting potential therapeutic applications. Moreover, these derivatives showed antimicrobial and antioxidant activities, indicating their utility in developing new therapeutic agents (Flefel et al., 2018).
Anticancer Drug Synthesis and Molecular Docking
A compound with structural similarities to N-(2-(3,5-dimethylphenoxy)ethyl)-2-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)acetamide was synthesized and analyzed through molecular docking, targeting the VEGFr receptor for anticancer activity. This study provided insights into the compound's potential therapeutic applications and its interaction with cancer-related targets (Sharma et al., 2018).
Antimitotic Agents and Antioxidant Activities
Research on the synthesis of imidazo[4,5-c]pyridin-6-ylcarbamates and related compounds has demonstrated their antimitotic properties, showing significant inhibition of cell proliferation and induction of mitotic arrest in cancer cells. Additionally, compounds with pyrrolyl selenolopyridine derivatives have been noted for their remarkable antioxidant activity, highlighting their potential in therapeutic applications (Temple, 1990); (Zaki et al., 2017).
Propiedades
IUPAC Name |
N-[2-(3,5-dimethylphenoxy)ethyl]-2-(6-oxo-3-pyridin-4-ylpyridazin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O3/c1-15-11-16(2)13-18(12-15)28-10-9-23-20(26)14-25-21(27)4-3-19(24-25)17-5-7-22-8-6-17/h3-8,11-13H,9-10,14H2,1-2H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMIZMHKWKNZWFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCCNC(=O)CN2C(=O)C=CC(=N2)C3=CC=NC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(3,5-dimethylphenoxy)ethyl)-2-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-benzamido-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B3000454.png)
![7,8-dimethoxy-2H-oxazolo[2,3-b]quinazolin-5(3H)-one](/img/structure/B3000455.png)
![N-(4-isopropylbenzo[d]thiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B3000456.png)
![2-Chloro-N-[2-(5-chloro-1-benzothiophen-3-yl)ethyl]acetamide](/img/structure/B3000457.png)
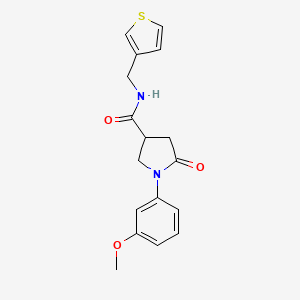
![5-(2-Amino-3-methoxycarbonylpyrrolo[3,2-b]quinoxalin-1-yl)-2-hydroxybenzoic acid](/img/structure/B3000462.png)

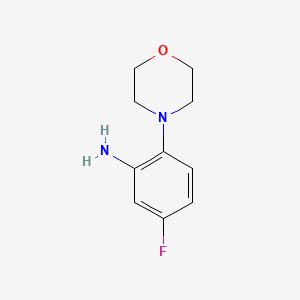
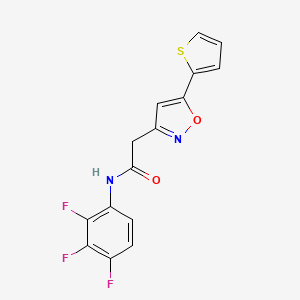
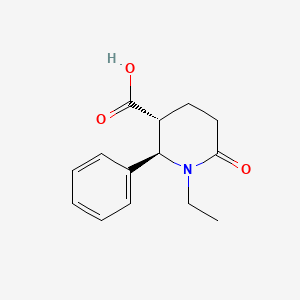
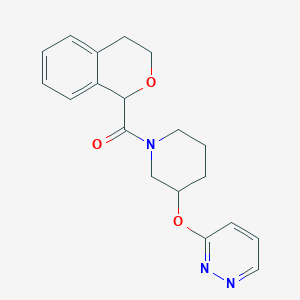
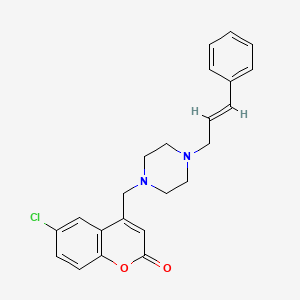
![2-({[3-(Trifluoromethyl)phenyl]carbamoyl}methoxy)benzoic acid](/img/structure/B3000475.png)
![2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-amine](/img/structure/B3000476.png)